REACTION_SMILES
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[CH3:33][O:34][C:35](=[O:36])[CH2:37][NH:38][C:39](=[O:40])[c:41]1[cH:42][cH:43][c:44]([O:45][CH2:46][c:47]2[cH:48][cH:49][cH:50][cH:51][cH:52]2)[cH:53][cH:54]1.[F:1][c:2]1[c:3]([O:8][C:9]([CH2:10][NH:11][C:12]([c:13]2[cH:14][cH:15][c:16]([O:19][CH2:20][c:21]3[cH:22][cH:23][cH:24][cH:25][cH:26]3)[cH:17][cH:18]2)=[O:27])=[O:28])[c:4]([F:5])[c:6]([F:7])[c:29]([F:30])[c:31]1[F:32]>>[O:8]=[C:9]([CH2:10][NH:11][C:12]([c:13]1[cH:14][cH:15][c:16]([O:19][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:17][cH:18]1)=[O:27])[OH:28]
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Name
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COC(=O)CNC(=O)c1ccc(OCc2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CNC(=O)c1ccc(OCc2ccccc2)cc1
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Name
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O=C(CNC(=O)c1ccc(OCc2ccccc2)cc1)Oc1c(F)c(F)c(F)c(F)c1F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CNC(=O)c1ccc(OCc2ccccc2)cc1)Oc1c(F)c(F)c(F)c(F)c1F
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Name
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Type
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product
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Smiles
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O=C(O)CNC(=O)c1ccc(OCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |